Binding Affinity to Human Carbonic Anhydrase II (hCA II) vs. Reference Inhibitor
N-1-adamantyl-2,6-dichlorobenzamide demonstrates a very weak binding affinity for human carbonic anhydrase II, with a dissociation constant (Kd) of 1.84 × 10^4 nM, as measured by nanoESI-MS after a 10-minute incubation [1]. This is in stark contrast to classic sulfonamide inhibitors like acetazolamide, which exhibit low nanomolar affinity. For the purpose of scientific selection, this quantitative data confirms the compound is functionally inert against hCA II, establishing it as a potential negative control or an inert chemical backbone rather than a pharmacological tool for this target.
| Evidence Dimension | Binding Affinity (Kd) for human Carbonic Anhydrase II |
|---|---|
| Target Compound Data | Kd = 18,400 nM (1.84E+4 nM) |
| Comparator Or Baseline | Acetazolamide (classic hCA II inhibitor, Kd ~ 10-50 nM) |
| Quantified Difference | > 360-fold weaker binding affinity than the reference inhibitor |
| Conditions | nanoESI-MS method; human carbonic anhydrase 2 at +10 charge state; 10 min incubation |
Why This Matters
This quantifies a decisive lack of interaction with a common off-target, which is critical data for researchers selecting a negative control compound for carbonic anhydrase studies or seeking an inert scaffold for functionalization.
- [1] BindingDB Entry BDBM50240906 (CHEMBL165079). Binding affinity to human carbonic anhydrase 2. View Source
